

Application Note: 1,4-Butanediyl bis(cyanoacetate) in Advanced Material Synthesis

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Compound of Interest

Compound Name: 1,4-Butanediyl bis(cyanoacetate)

CAS No.: 42270-85-9

Cat. No.: B11959713

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Executive Summary

1,4-Butanediyl bis(cyanoacetate) (also known as tetramethylene bis(cyanoacetate)) is a versatile bifunctional monomer used primarily in the synthesis of "accordion" main-chain polymers for nonlinear optics (NLO) and as a critical precursor for bis-cyanoacrylate crosslinkers in high-performance adhesives.

Its utility stems from the active methylene groups (

) flanked by electron-withdrawing cyano (

) and ester (

) groups. These sites are highly acidic (

), enabling rapid Knoevenagel condensations with aldehydes under mild conditions to form robust

bonds.

Key Material Applications

Application Domain	Function	Mechanism	Key Property Enhanced
Optoelectronics / NLO	Main-chain Polymer Backbone	Knoevenagel Polycondensation	Thermal stability (), NLO chromophore alignment.
Adhesives	Crosslinker Precursor	Formaldehyde Condensation & Cracking	Solvent resistance, heat resistance, shear strength.
Dielectrics	Polar Additive	Dipole Interaction	High dielectric constant (due to -CN dipoles).

Chemical Profile & Reactivity[1][2]

- IUPAC Name: 1,4-butanediyl bis(2-cyanoacetate)[1]
- CAS Number: 42270-85-9[1]
- Molecular Weight: 224.21 g/mol [1]
- Structure:

Reactivity Logic: The methylene protons are sufficiently acidic to be deprotonated by weak bases (e.g., piperidine,

). The resulting bis-enolate acts as a nucleophile, attacking electrophilic carbonyls (aldehydes/ketones). Unlike standard polyesters formed by alcohol-acid condensation, polymers derived from this monomer are formed via carbon-carbon bond formation at the methylene sites, leaving the ester linkages intact.

Protocol A: Synthesis of NLO "Accordion" Polymers

Objective: Synthesize a main-chain polymer with "shoulder-to-shoulder" chromophore arrangement via Knoevenagel polycondensation. Target Material: Poly[1,4-butanediyl

bis(cyanoacetate)-alt-terephthalylidene].

Materials

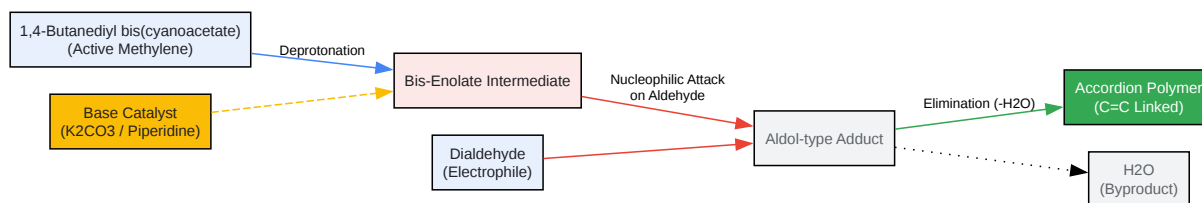
- Monomer A: **1,4-Butanediyl bis(cyanoacetate)** (10 mmol, 2.24 g).
- Monomer B: Terephthalaldehyde (10 mmol, 1.34 g) (or complex NLO dialdehydes).
- Catalyst: Potassium carbonate () or Piperidine (catalytic amount).
- Solvent: Anhydrous THF or DMF.
- Precipitant: Methanol.[2]

Experimental Workflow

- Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Monomer A (1.0 eq) and Monomer B (1.0 eq) in anhydrous THF (concentration ~0.5 M).
- Initiation: Add (20 mol%) or 3-4 drops of piperidine.
- Reaction: Heat the mixture to 50°C for 24–48 hours.
 - Observation: The solution typically darkens (yellow/orange) as conjugation length increases.
- Termination & Isolation: Pour the viscous reaction mixture dropwise into excess cold methanol (10:1 ratio methanol:reaction mix) to precipitate the polymer.
- Purification: Filter the precipitate, re-dissolve in minimal THF, and re-precipitate in methanol.
- Drying: Dry under vacuum at 60°C for 12 hours.

Mechanism Visualization (DOT)

The following diagram illustrates the Knoevenagel polycondensation pathway.



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Caption: Reaction pathway for the base-catalyzed Knoevenagel polycondensation of **1,4-butanediyl bis(cyanoacetate)**.

Protocol B: Synthesis of Crosslinking Bis-Cyanoacrylates

Objective: Convert the bis(cyanoacetate) into a reactive bis-cyanoacrylate monomer for use as a crosslinker in superglue formulations. Note: This is a two-step process: Condensation followed by Depolymerization (Cracking).

Materials

- Precursor: **1,4-Butanediyl bis(cyanoacetate)**.
- Reagent: Paraformaldehyde.
- Solvent: Toluene or Benzene (azeotropic water removal).
- Catalyst: Piperidine (base) and p-Toluenesulfonic acid (for neutralization).
- Stabilizers:
and Hydroquinone.

Experimental Workflow

- Condensation (Oligomerization):
 - Mix precursor, paraformaldehyde, and piperidine in toluene.
 - Reflux with a Dean-Stark trap to remove water.
 - Result: A low molecular weight oligomer forms.
- Neutralization:
 - Remove solvent.[3] Add p-Toluenesulfonic acid to neutralize the base catalyst (crucial to prevent repolymerization).
- Cracking (Depolymerization):
 - Mix the oligomer with

(acidic inhibitor) and hydroquinone (radical inhibitor).
 - Heat to 150–200°C under high vacuum (< 1 mmHg).
 - Action: The oligomer "unzips" (cracks) to release the bis-cyanoacrylate monomer.
- Collection:
 - Distill the monomer into a cooled receiver containing

or acid stabilizer.
 - Caution: Bis-cyanoacrylates are extremely reactive. Handle in moisture-free environments.

Application in Adhesives

Add 1–5% (w/w) of the synthesized 1,4-butanediyl bis(cyanoacrylate) to standard ethyl cyanoacrylate formulations.

- Effect: Creates a crosslinked network upon curing.

- Benefit: Increases heat resistance (up to 120°C) and solvent resistance compared to linear poly(ethyl cyanoacrylate).

Characterization & Validation

To ensure protocol success, validate the synthesized materials using the following parameters.

Technique	Parameter	Expected Result (Polymer/Monomer)
FT-IR	C=C Stretch (Knoevenagel)	Appearance of peak at ~1600 (conjugated alkene).
FT-IR	-CN Stretch	Shift from ~2260 (non-conjugated) to ~2220 (conjugated).
¹ H NMR	Active Methylene	Disappearance of singlet at 3.5–3.8 ppm (replaced by vinylic protons).
GPC	Molecular Weight ()	10,000 – 30,000 g/mol (for Protocol A).
DSC	Glass Transition ()	130–160°C (typical for accordion polymers).

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